

Vildagliptin Impurity B: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Vildagliptin Impurity B*

Cat. No.: *B8205278*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Vildagliptin Impurity B**, a critical process-related impurity in the manufacturing of the anti-diabetic drug Vildagliptin. This document details its chemical identity, synthesis, characterization, and analytical methodologies, offering valuable insights for researchers and professionals in drug development and quality control.

Chemical Identity and Properties

Vildagliptin Impurity B, also known as Vildagliptin Dimer Impurity, is a key impurity that requires careful monitoring and control during the synthesis of Vildagliptin. Its formation is often associated with specific reaction conditions and the presence of certain intermediates.

Table 1: Chemical Identifiers and Physicochemical Properties of **Vildagliptin Impurity B**

Parameter	Value	Reference
CAS Number	1036959-23-5	[1] [2] [3]
Molecular Formula	C ₂₄ H ₃₃ N ₅ O ₃	[3] [4]
Molecular Weight	439.55 g/mol	[4]
IUPAC Name	1-[2-[(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile	[3]
Synonyms	Vildagliptin Dimer Impurity, Vildagliptin imp D (Dimer)	[2] [3]
Appearance	Pale Yellow Solid	[5]

It is crucial to distinguish **Vildagliptin Impurity B** from other related substances, such as Vildagliptin IP Impurity B (Vildagliptin Amide Impurity), which has a different chemical structure, CAS number (565453-39-6), and molecular formula (C₁₇H₂₇N₃O₃).

Synthesis and Formation

Vildagliptin Impurity B is typically formed as a byproduct during the synthesis of Vildagliptin. Understanding its formation mechanism is essential for developing control strategies to minimize its presence in the final active pharmaceutical ingredient (API).

Synthesis Pathway

One reported synthetic route to obtain **Vildagliptin Impurity B** for use as a reference standard involves a four-step process starting from L-proline.[\[5\]](#) While the full detailed protocol is proprietary, the key transformations involve the formation of the pyrrolidine-2-carbonitrile moiety and subsequent coupling reactions.

A more direct method for its preparation involves the reaction of Vildagliptin with the intermediate (S)-N-chloroacetyl-2-cyanopyrrolidine under basic conditions.

Experimental Protocol: Synthesis of Vildagliptin Impurity B

Objective: To synthesize **Vildagliptin Impurity B** for use as a reference standard.

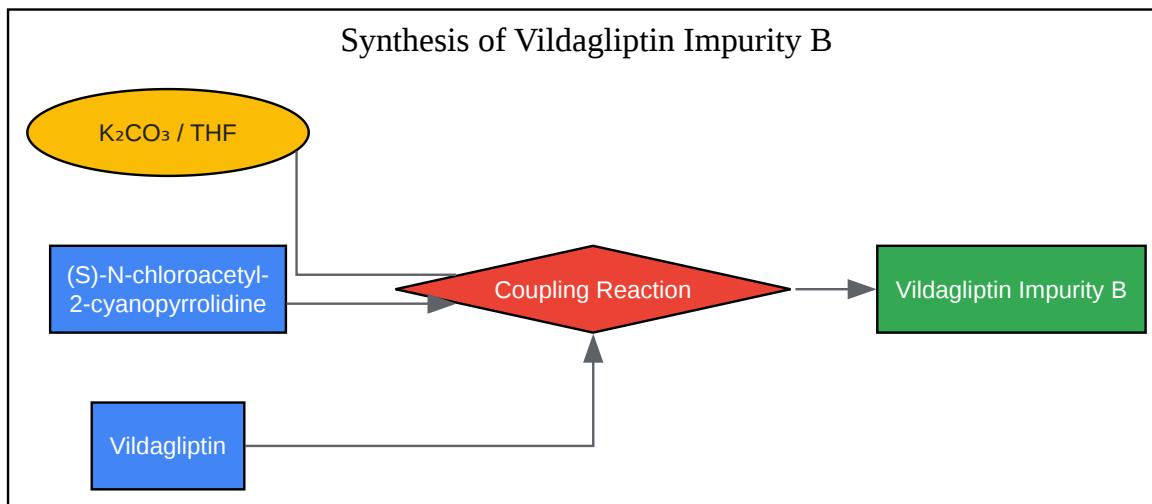
Materials:

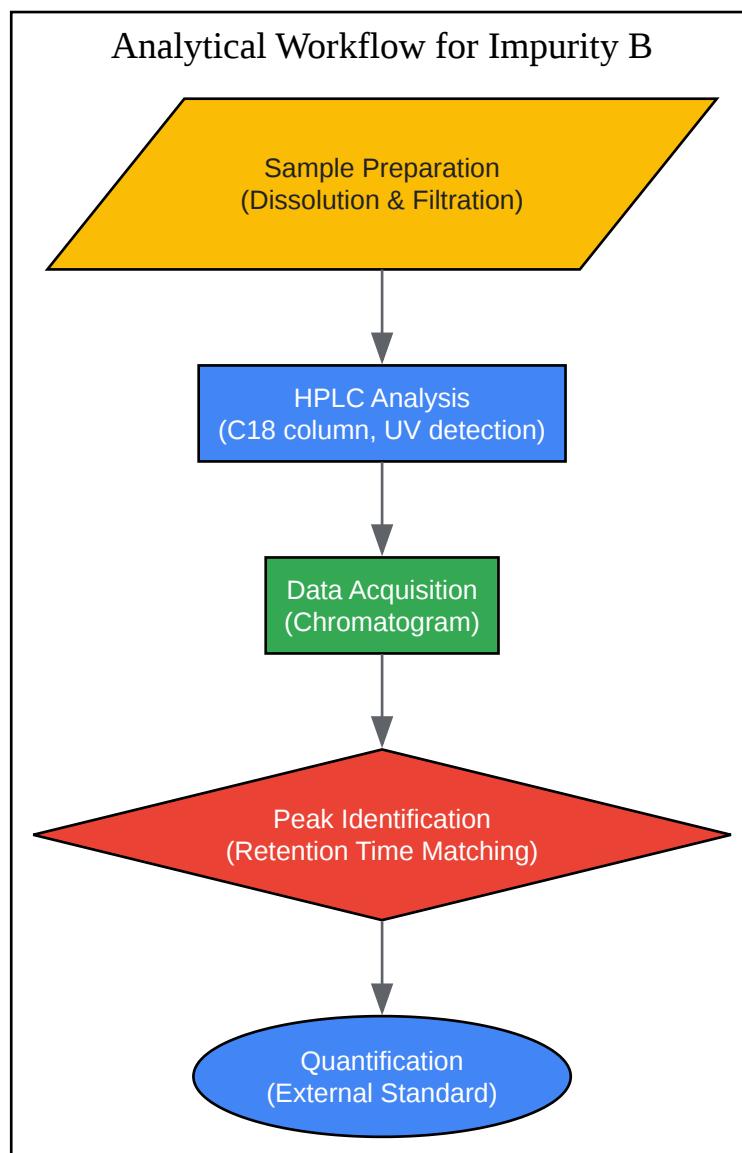
- Vildagliptin
- (S)-N-chloroacetyl-2-cyanopyrrolidine
- Potassium carbonate
- Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate

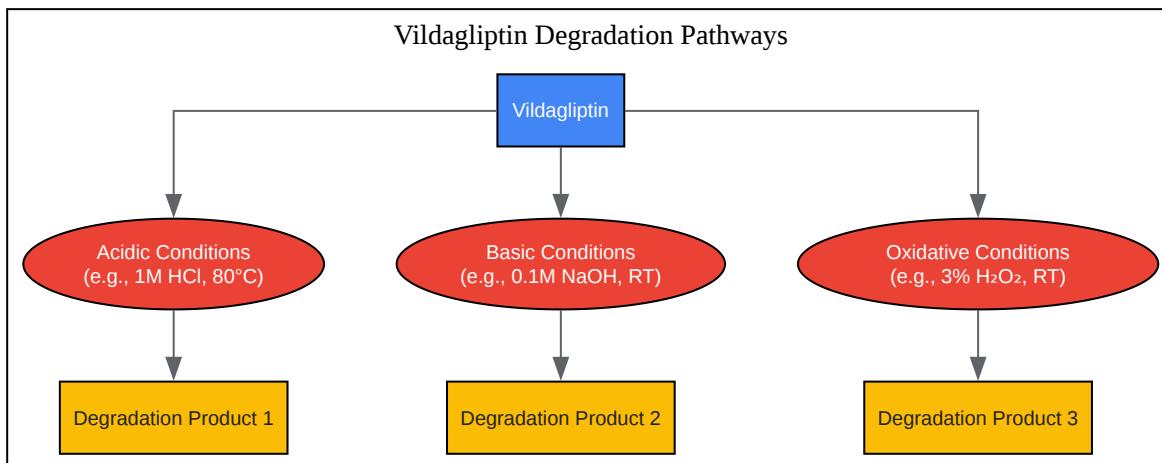
Procedure:

- Dissolve Vildagliptin and potassium carbonate in THF.
- In a separate flask, dissolve (S)-N-chloroacetyl-2-cyanopyrrolidine in THF.
- Slowly add the solution of (S)-N-chloroacetyl-2-cyanopyrrolidine to the Vildagliptin solution at room temperature.
- Reflux the reaction mixture for 2.5 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous layer with ethyl acetate.

- Combine the organic layers and wash with saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by crystallization from isopropyl ether to afford **Vildagliptin Impurity B.**[\[5\]](#)







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